molecular formula C24H19ClN2O2 B3882276 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-4-quinolinecarboxamide

Cat. No.: B3882276
M. Wt: 402.9 g/mol
InChI Key: GYAGACHFJOYAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-4-quinolinecarboxamide, also known as CMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of quinolinecarboxamide compounds and has been found to exhibit promising biological activity against various diseases.

Mechanism of Action

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-4-quinolinecarboxamide exerts its biological activity through various mechanisms, including the inhibition of protein kinases and the modulation of signaling pathways. This compound has been found to inhibit the activity of AKT and ERK, which are involved in cell proliferation and survival. This compound also modulates the activity of NF-κB and MAPK pathways, which are important in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility and well-defined chemical structure. However, this compound has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-4-quinolinecarboxamide research, including the development of more potent derivatives and the investigation of its potential therapeutic applications in other diseases. Further studies are also needed to elucidate the exact mechanism of action of this compound and to determine its pharmacokinetic and pharmacodynamic properties. Additionally, the development of novel drug delivery systems may improve the efficacy and safety of this compound in clinical applications.
In conclusion, this compound is a promising synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis of this compound has been optimized, and its biological activity has been extensively studied. This compound exerts its biological effects through various mechanisms, and further studies are needed to fully elucidate its pharmacological properties.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-15-22(24(28)26-18-6-5-7-19(14-18)29-2)20-8-3-4-9-21(20)27-23(15)16-10-12-17(25)13-11-16/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGACHFJOYAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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